molecular formula C17H14N2O B497025 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol CAS No. 780783-69-9

1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol

Cat. No.: B497025
CAS No.: 780783-69-9
M. Wt: 262.3g/mol
InChI Key: BVERMWUKFFEASC-UHFFFAOYSA-N
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Description

1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol is a synthetic derivative based on the pyridocarbazole alkaloid scaffold, which is of significant interest in medicinal chemistry and oncology research . This core structure is associated with multidirectional biological activity, the most prominent being a potent antiproliferative effect against various cancer cell lines . Pyridocarbazole alkaloids are primarily known for their ability to intercalate with DNA and inhibit the enzyme topoisomerase II, mechanisms that disrupt DNA replication and lead to apoptosis in tumor cells . The specific research value of this compound is hypothesized from its molecular structure. The presence of a hydroxyl group at the C-3 position is a critical feature for investigation, as structure-activity relationship (SAR) studies on analogous compounds have demonstrated that the introduction of a hydroxyl group at certain positions on the pyridocarbazole ring system can dramatically enhance cytostatic activity and increase the compound's affinity for DNA . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel anticancer agents. It is intended for use in in-vitro studies only, conducted in controlled laboratory settings using cells or tissues . This product is strictly for research purposes and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethyl-2H-pyrido[4,3-b]carbazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-10-13-9-14-12-5-3-4-6-15(12)19(2)16(14)7-11(13)8-17(20)18-10/h3-9H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVERMWUKFFEASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C4=CC=CC=C4N(C3=CC2=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Modifications and Derivatives of 1,6 Dimethyl 6h Pyrido 4,3 B Carbazol 3 Ol

Substitution Patterns and Their Chemical Impact

The functionalization of the pyrido[4,3-b]carbazole skeleton is a critical aspect of developing new analogues. Transition metal-catalyzed C-H activation has become a valuable method for introducing a variety of functional groups onto the carbazole (B46965) motif. chim.it This allows for precise modifications at positions C1, C2, C3, and C4, including alkylation, arylation, and acylation. chim.it

The nature and position of substituents have a profound impact on the chemical reactivity and stability of the molecule. For instance, during the acid-catalyzed cyclization to form the 6H-pyrido[4,3-b]carbazole core, certain substituents on the benzenoid ring can be lost, which significantly affects the reaction yield. electronicsandbooks.com This highlights the need to carefully consider the electronic and steric effects of substituents during synthetic planning. The introduction of different groups can alter the molecule's planarity, lipophilicity, and electronic distribution, which in turn influences its interactions with biological targets. ptfarm.pl

Analogues with Varying Alkyl and Aryl Substituents on the Carbazole and Pyridine (B92270) Moieties

A primary strategy for modifying the parent compound involves the introduction of various alkyl and aryl groups on both the carbazole and pyridine rings. Research has shown that even minor changes, such as the position of a methyl group, can be significant.

Aryl Substituents: The synthesis of 1-phenyl substituted pyrido[4,3-b]carbazoles has been reported, demonstrating the feasibility of adding bulky aryl groups to the pyridine portion of the molecule. ptfarm.pl Similarly, methods have been developed for palladium-catalyzed coupling reactions to produce 6-aryl-1,4-dimethyl-9H-carbazoles, showcasing modifications on the carbazole ring system. researchgate.net

Alkyl Substituents: The length and branching of alkyl chains on the carbazole nucleus can influence biological potency. mdpi.com Studies on related compounds have shown that while 6-monoalkyl (methyl and ethyl) derivatives were less potent, 6,6-dialkyl analogues showed improved activity. mdpi.com Furthermore, longer and branched alkyl substituents at other positions in the carbazole system have been shown to considerably increase potency in some contexts. mdpi.com

The following table summarizes examples of such analogues.

Interactive Table: Examples of Alkyl and Aryl Substituted Analogues

Compound Name Position of Substituent(s) Type of Substituent(s) Reference
1-Phenyl-6H-pyrido[4,3-b]carbazole derivatives C1 Phenyl ptfarm.pl
5,6-Dimethyl-1-substituted-6H-pyrido[4,3-b]carbazoles C1, C5, N6 Various, Dimethyl nih.gov
6-Aryl-1,4-dimethyl-9H-carbazoles C1, C4, C6 Dimethyl, Aryl researchgate.net
(4-(3,6-dimethyl-9H-carbazol-9-yl)butyl)phosphonic acid C3, C6, N9 Dimethyl, Butylphosphonic acid nih.gov

Isomeric and Regioisomeric Pyrido[4,3-b]carbazole Compounds

Isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. chegg.com In the context of pyrido[4,3-b]carbazoles, this can manifest as constitutional isomers, where the atoms are connected in a different order, or as regioisomers, where substituents are placed at different positions on the heterocyclic core.

The synthesis of pyrido[4,3-b]carbazoles can sometimes yield a mixture of regioisomers, the formation of which depends on the reaction conditions and the electronic effects of the substituents. mdpi.com The specific arrangement of the fused rings and the location of the nitrogen atoms define the isomeric scaffold, leading to distinct chemical properties. For example, olivacine (B1677268) and ellipticine (B1684216) are natural alkaloids that are isomers of each other, both being based on the 5,11-dimethyl-6H-pyrido[4,3-b]carbazole structure but differing in their substitution pattern. ptfarm.plepa.gov Other isomeric backbones include pyrido[2,3-c]carbazole and pyridazino[4,5-b]carbazole. acs.orgnih.gov

Interactive Table: Comparison of Pyrido[4,3-b]carbazole Isomers

Isomeric Scaffold Key Structural Difference Example Compound Reference
Pyrido[4,3-b]carbazole Standard scaffold for ellipticine/olivacine 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole (Ellipticine) epa.gov
Pyrido[2,3-c]carbazole Altered fusion of the pyridine ring A pyrido[2,3-c]carbazole derivative acs.org

Nitrogen Atom Modifications and Aza-analogues

Modification of the nitrogen atoms within the heterocyclic system, or the introduction of additional nitrogen atoms (creating aza-analogues), is a key strategy in medicinal chemistry. These changes can significantly alter the electronic properties, basicity, and hydrogen-bonding capacity of the molecule.

Hybrid Structures and Conjugates with Other Pharmacophores

To enhance or introduce new properties, the pyrido[4,3-b]carbazole scaffold can be conjugated with other pharmacophores to create hybrid molecules. This approach combines the structural features of two or more different bioactive molecules to produce a new entity with potentially synergistic or novel activities.

Examples of this strategy include the development of carbazole-hydrazine-carbothioamide hybrids and biscarbazole derivatives, where two carbazole units are linked together. globalauthorid.com Another approach involves conjugating the carbazole core to a different functional group to modify its properties. An example is (4-(3,6-dimethyl-9H-carbazol-9-yl)butyl)phosphonic acid, where a phosphonic acid moiety is attached to the carbazole nitrogen via a butyl linker. nih.gov This modification drastically changes the solubility and potential targeting capabilities of the parent molecule.

Design and Synthesis of Prodrug Forms and Targeted Delivery Systems

A significant challenge in drug development is ensuring that a compound reaches its intended target in the body in sufficient concentration without causing undue toxicity to healthy tissues. Prodrug design is a strategy used to overcome limitations such as poor bioavailability, chemical instability, or lack of site-specific delivery. nih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body.

Targeted prodrug design represents an advanced approach for efficient and directed drug delivery. nih.gov This can involve designing the prodrug to be activated by a specific enzyme that is overexpressed in target tissues, such as tumors. nih.gov For instance, a series of tumor-targeted prodrugs of the anticancer agent 6-diazo-5-oxo-l-norleucine (B1670411) (DON) were designed to be stable in plasma but readily cleaved to the active drug within lymphoma cells. nih.gov

For a compound like 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol, a prodrug could be synthesized by masking the hydroxyl group at the C3 position with a cleavable promoiety. This could enhance its solubility or allow it to be selectively activated at a target site, potentially improving its therapeutic index. Strategies like antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT) represent sophisticated methods to achieve such targeted delivery. nih.gov

Biological Activity Profiles of 1,6 Dimethyl 6h Pyrido 4,3 B Carbazol 3 Ol and Its Analogues Excluding Clinical Human Data

Antiproliferative and Cytostatic Effects in Cancer Cell Lines

Derivatives of pyrido[4,3-b]carbazole are most renowned for their potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines. researchgate.netresearchgate.net The core mechanism often involves interaction with DNA and inhibition of key enzymes involved in cell proliferation, such as topoisomerase II. researchgate.netwalshmedicalmedia.com

A significant body of research has demonstrated the in vitro efficacy of 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol analogues against various human cancer cell lines. The Sulforhodamine B (SRB) and MTT assays are commonly used to evaluate this cytostatic and cytotoxic activity. researchgate.netnih.gov

Studies on 5,6-dimethyl-1-substituted-6H-pyrido[4,3-b]carbazole derivatives have shown remarkable cytostatic effects. nih.gov For instance, certain derivatives displayed significant activity against human lung cancer (A549) and human kidney cancer (A498) cell lines, with some compounds outperforming the standard chemotherapeutic drug cisplatin (B142131). nih.gov One specific derivative, 5,6-dimethyl-9-hydroxy-1-(4'-amino-2'-methoxy)phenyl-6H-pyrido(4,3-b)carbazole, was found to be approximately four times more active against the A498 cell line than ellipticine (B1684216). nih.gov Other 1-phenyl-substituted-6H-pyrido[4,3-b]carbazole derivatives also showed potent cytostatic activity against murine leukemia (L1210), human lung cancer (A549), and human colon cancer (HT29) cell lines, with one compound being over 20 times more active than ellipticine against L1210 cells. nih.gov

Furthermore, 9-hydroxy-substituted olivacine (B1677268) derivatives, which share the pyrido[4,3-b]carbazole scaffold, exhibited high cytotoxicity against cultured L1210 and colon 38 cells, with IC50 values in the nanomolar range (5-10 nM). nih.gov A series of 5,6-dimethyl-9-hydroxy-1-(4-substituted phenyl)-6H-pyrido[4,3-b]carbazoles and their quaternary salts also met the international criteria for active synthetic compounds, showing ID50 values below 4 µg/mL against the A549 cell line. nih.gov The cytotoxic effect of these compounds is sometimes linked to their ability to induce apoptosis and affect cell cycle progression. researchgate.net For example, treatment with olivacine and ellipticine led to an increased percentage of cells in the G0/G1 phase, suggesting a block in the transition to the S phase. researchgate.net

Table 1: In Vitro Antiproliferative Activity of this compound Analogues This table is interactive. You can sort and filter the data.

Compound Class Cell Line(s) Assay Key Finding Reference(s)
5,6-dimethyl-1-substituted-6H-pyrido[4,3-b]carbazoles A549 (Lung), A498 (Kidney) SRB Remarkable cytostatic effects; some outperformed cisplatin. nih.gov
5,6-dimethyl-9-hydroxy-1-(4'-amino-2'-methoxy)phenyl-6H-pyrido(4,3-b)carbazole A498 (Kidney) SRB ~4 times more active than ellipticine. nih.gov
1-phenyl-6H-pyrido[4,3-b]carbazole derivatives L1210 (Leukemia), A549 (Lung), HT29 (Colon) Not Specified One compound >20 times more active than ellipticine against L1210. nih.gov
9-hydroxy-olivacine derivatives L1210 (Leukemia), Colon 38 Not Specified High cytotoxicity (IC50: 5-10 nM). nih.gov
5,6-dimethyl-9-hydroxy-1-(4-substituted phenyl)-6H-pyrido[4,3-b]carbazoles A549 (Lung) Not Specified Active (ID50 < 4 µg/mL). nih.gov
Olivacine and Ellipticine Various, including LoVo/DX (Doxorubicin-resistant) SRB, MTT Potent cytotoxic effects; impact on cell cycle (G0/G1 arrest). researchgate.net

The promising in vitro results of pyrido[4,3-b]carbazole analogues have led to their evaluation in preclinical animal models of cancer. These studies are crucial for determining potential therapeutic efficacy.

Derivatives of 9-hydroxy-olivacine have demonstrated good antitumor activity in vivo. nih.gov Specifically, 9-hydroxylated compounds were effective in the P388 leukemia and colon 38 models in mice when administered intravenously. nih.gov The compound 9-hydroxy-5,6-dimethyl-1-[N-[2-(dimethylamino)ethyl]carbamoyl]-6H-pyrido[4,3-b]carbazole was identified as particularly active and was selected for further evaluation in murine solid tumors. nih.gov

In other studies, analogues of the antitumor drug S 16020-2, a 9-hydroxy-5,6-dimethyl-6H-pyrido[4,3-b]carbazole derivative, were assessed in P388 leukemia and B16 melanoma models. acs.org Certain ester derivatives showed high antitumor activity, achieving 60-100% long-term survivors in the P388 leukemia model and 10-35% in the B16 melanoma model, indicating an improved therapeutic index over parent compounds. acs.org This high level of in vivo activity was notable as these compounds were not necessarily more cytotoxic in vitro. acs.org However, not all analogues show in vivo success; 9-Hydroxy-6H-pyrido[4,3-b]carbazole itself was found to be devoid of antitumor activity in a murine P388 lymphocytic leukemia model. nih.gov Similarly, installing a basic side chain on the ring nitrogen of ellipticine, while improving DNA binding, did not lead to improved in vivo antitumor activity. nih.gov

Table 2: Efficacy of this compound Analogues in Preclinical Tumor Models This table is interactive. You can sort and filter the data.

Compound Class/Derivative Tumor Model Key Finding Reference(s)
9-hydroxy-olivacine derivatives P388 Leukemia, Colon 38 Good antitumor activity via IV administration. nih.gov
9-hydroxy-5,6-dimethyl-1-[N-[2-(dimethylamino)ethyl]carbamoyl]-6H-pyrido[4,3-b]carbazole Murine solid tumors Selected for further in vivo evaluation due to high activity. nih.gov
9-O-substituted derivatives of S 16020-2 P388 Leukemia 60-100% long-term survivors at optimal dose. acs.org
9-O-substituted derivatives of S 16020-2 B16 Melanoma 10-35% long-term survivors at optimal dose. acs.org
9-Hydroxy-6H-pyrido[4,3-b]carbazole P388 Lymphocytic Leukemia Devoid of antitumor activity. nih.gov
Ellipticine derivative NSC311152 Medullary Thyroid Carcinoma (MTC) xenograft Inhibited tumor growth. researchgate.net

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Anti-yeast)

Beyond their anticancer effects, pyrido[4,3-b]carbazole derivatives have been investigated for antimicrobial properties. researchgate.net The activity spectrum varies depending on the specific chemical structure of the analogue.

An in vitro study of 9-hydroxyellipticine demonstrated a clear effect against bacterial growth, which was highly dependent on the bacterial species. nih.gov It was effective against a range of sensitive species, including Gram-positive Cocci, Gram-positive Bacilli, Mycobacterium tuberculosis, and various anaerobes. nih.gov However, it was not effective against resistant species, which included Gram-negative Bacilli such as Enterobacteria and Pseudomonas. nih.gov

In contrast, 9-methoxyellipticine (B76651) has shown significant antibacterial activity against multidrug-resistant (MDR) Gram-negative bacteria, including Klebsiella pneumoniae and Shiga toxin-producing Escherichia coli (STEC O157). nih.govresearchgate.net Its activity was lower against the Gram-positive isolates Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus. nih.govresearchgate.net In vivo studies in mice with lung pneumonia and kidney infections confirmed the efficacy of 9-methoxyellipticine, showing noteworthy reductions in K. pneumoniae and STEC colonization. nih.govresearchgate.net Additionally, other related alkaloids like 9-methoxyolivacine have shown strong inhibitory activity against Mycobacterium tuberculosis. researchgate.net

Antiviral Properties (e.g., Anti-HIV)

The antiviral potential of this class of compounds has also been explored. Most notably, ellipticine and its derivatives have been reported to exhibit high efficacy against the Human Immunodeficiency Virus (HIV). walshmedicalmedia.com This anti-HIV activity is characterized by minimal toxic side effects and a lack of hematological toxicity, making it an area of interest for further research. walshmedicalmedia.com

Anti-inflammatory and Immunomodulatory Effects

Several ellipticine analogues have been shown to possess anti-inflammatory and immunomodulatory properties. researchgate.netresearchgate.net These effects are often investigated alongside their primary anticancer activity.

A water-soluble derivative, sodium bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na), was found to modulate immune responses in vitro. nih.govnih.govresearchgate.net In tests using human peripheral blood mononuclear cells (PBMC), this compound stimulated the production of interleukin-6 (IL-6) while inhibiting the expression of interleukin-8 (IL-8). nih.govnih.gov No significant effect was observed on the levels of IL-2, IL-4, or IL-10. nih.gov

In vivo evidence of anti-inflammatory action comes from studies with 9-methoxyellipticine in mice infected with MDR bacteria. researchgate.net Treatment with the compound led to a reduction in pro-inflammatory factors, including Tumor Necrosis Factor-alpha (TNF-α), and lessened inflammatory cell infiltration and edema in affected tissues. researchgate.net

Other Reported Pharmacological Actions (e.g., Psychotropic, Antihistamine)

While the primary focus of research has been on anticancer and antimicrobial activities, some related alkaloids have been noted for other pharmacological effects. For instance, alkaloids isolated from plants of the genus Aspidosperma, the original source of olivacine, are known to exhibit antipyretic and analgesic properties. researchgate.net However, based on the available search results, there is no specific information linking this compound or its direct analogues to psychotropic or antihistamine activities.

Molecular Mechanisms of Action Underlying Biological Effects Excluding Clinical Human Data

DNA-Targeting Mechanisms

The planar, polycyclic structure of the pyrido[4,3-b]carbazole ring system is a crucial feature that enables it to interact directly with cellular DNA, initiating a cascade of events that contribute to its biological effects.

One of the most well-established mechanisms of action for the 6H-pyrido[4,3-b]carbazole class of compounds is their ability to function as DNA intercalating agents. medkoo.commdpi.com The flat aromatic core of the molecule inserts itself between the stacked base pairs of the DNA double helix. medkoo.com This physical insertion causes a distortion in the DNA structure, leading to an unwinding and lengthening of the helix, which can interfere with fundamental cellular processes like DNA replication and transcription.

The binding is further stabilized by the presence of protonatable nitrogen atoms within the pyridyl ring system. medkoo.comptfarm.pl Under physiological conditions, these nitrogen atoms can acquire a positive charge, enhancing the electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA. medkoo.com Studies on ellipticine (B1684216) have demonstrated a high DNA binding affinity, with a binding constant (Ka) in the range of 106 M-1. medkoo.com Research on a broad array of forty different pyridocarbazole derivatives has shown that binding constants can vary significantly, from 1.7×105 to 4.5×107 M-1, depending on the specific substituents on the carbazole (B46965) framework and the DNA sequence. nih.gov Notably, some derivatives exhibit a preference for binding to GC-rich regions of DNA, and the binding affinity is generally sensitive to the ionic strength of the surrounding medium. nih.gov

Interactive Table: DNA Binding Constants of Various Pyrido[4,3-b]carbazole Derivatives This table summarizes the DNA binding constants for several derivatives, illustrating how modifications to the core structure can influence DNA affinity.

CompoundDNA Binding Constant (Ka) (M-1)Base Pair PreferenceReference
Ellipticine~1.0 x 106Not specified medkoo.com
2-(ω-amino)alkyl derivativeHigh (up to 4.5 x 107)Strong GC preference nih.gov
5-(ω-ureido) derivativeLower (e.g., 1.7 x 105)Not specified nih.gov

A primary consequence of DNA intercalation by pyrido[4,3-b]carbazole compounds is the inhibition of topoisomerase enzymes. researchgate.net These enzymes are vital for managing DNA topology during replication, transcription, and chromosome segregation. wikipedia.org Ellipticine and its analogues are particularly recognized as potent inhibitors of DNA topoisomerase II. medkoo.comptfarm.plmedchemexpress.com

Interactive Table: Inhibition of Human Topoisomerase IIα by Ellipticine Derivatives This table shows the comparative potency of ellipticine and two of its derivatives in inhibiting the catalytic activity of topoisomerase IIα.

CompoundConcentration for Complete InhibitionRelative PotencyReference
Ellipticine>5000 µM- nih.gov
N-methyl-5-demethyl ellipticine (ET-1)200–1000 µMMore potent than ellipticine nih.gov
2-methyl-N-methyl-5-demethyl ellipticinium iodide (ET-2)200–1000 µMMore potent than ellipticine nih.gov

Protein and Enzyme Modulation

In addition to directly targeting DNA, the 6H-pyrido[4,3-b]carbazole scaffold has been shown to interact with and modulate the function of various cellular proteins and enzymes, particularly kinases.

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are recognized as important targets in oncology. nih.gov Research has shown that pyrazolocarbazoles, which merge a pyrazole (B372694) ring with the carbazole structure, can act as potent PIM kinase inhibitors. This demonstrates that the carbazole framework is amenable to modifications that can produce specific kinase inhibitory activity. The development of pan-PIM inhibitors is an active area of research, though clinical efficacy has sometimes been limited by toxicity. nih.gov Other kinase families, such as cyclin-dependent kinases (CDKs), have also been targeted by compounds containing a pyrrolo-pyrazole core, which shares structural similarities. nih.govnih.gov

Telomerase is a reverse transcriptase enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, a function that is critical for the immortalization of cancer cells. The inhibition of telomerase is therefore a key strategy in anticancer research. Ellipticine and its derivatives have been identified as inhibitors of telomerase. medkoo.comresearchgate.net The structural characteristics that allow these compounds to bind to DNA and inhibit topoisomerases may also contribute to their ability to interfere with the telomerase enzyme complex. medkoo.com For instance, other complex carbazole-containing natural products, such as dictyodendrin B, are known for their telomerase inhibitory activity, further highlighting the potential of the carbazole scaffold for targeting this critical enzyme. nih.gov

Modulation of Tubulin Polymerization

While direct studies on the effect of 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol on tubulin polymerization are not extensively documented in the available literature, the broader class of pyrido[4,3-b]carbazoles has been investigated for its interaction with the cytoskeleton. The planar structure of these molecules allows them to intercalate into DNA, a primary mechanism of action for many ellipticine derivatives. However, their effects are not limited to DNA targeting. Some carbazole derivatives have been shown to interfere with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. The potential for this compound to modulate tubulin polymerization remains an area for further investigation to fully elucidate its cytotoxic profile.

Inhibition of Rho GTPase Rac1

The Rho family of small GTPases, including Rac1, are key regulators of various cellular processes such as cell motility, adhesion, and proliferation. Dysregulation of Rac1 signaling is often associated with cancer progression and metastasis. While specific inhibitory data for this compound against Rac1 is not available, the pursuit of small molecule inhibitors of Rac1 is an active area of research. For instance, other small molecules have been identified that can inhibit Rac1 activation and its downstream signaling pathways. Given the diverse biological activities of pyrido[4,3-b]carbazoles, exploring the potential of this compound to act as a Rac1 inhibitor could provide new insights into its anti-cancer properties.

Regulation of Protein Phosphorylation

Protein phosphorylation, a key post-translational modification, is a fundamental mechanism for regulating protein function and signal transduction. Many anti-cancer drugs exert their effects by targeting protein kinases. The pyrido[4,3-b]carbazole scaffold has been utilized in the design of inhibitors for various kinases. Although specific data on the effect of this compound on global or specific protein phosphorylation is not detailed in the available literature, its structural similarity to known kinase inhibitors suggests that this could be a potential mechanism of action. Further research is needed to screen this compound against a panel of kinases to identify any specific targets and understand its impact on cellular signaling pathways.

Cellular Pathway and Cell Cycle Perturbations

The interaction of this compound with molecular targets translates into significant perturbations of cellular pathways, ultimately affecting cell fate.

Induction of Apoptosis Pathways

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anti-cancer agents. Studies on related 5,11-dimethyl-6H-pyrido[3,2-b]carbazole derivatives have shown their ability to induce apoptosis in leukemia cells. nih.gov For instance, one derivative was identified as a strong inductor of apoptosis in L1210 cells. nih.gov While the specific apoptotic pathways activated by this compound have not been fully elucidated, its cytotoxic nature suggests that it likely triggers one or more of the major apoptotic cascades, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Compound Class Cell Line Effect Reference
5,11-dimethyl-6H-pyrido[3,2-b]carbazolesL1210 murine leukemiaG2/M blockade nih.gov

Endoplasmic Reticulum Stress Induction

The endoplasmic reticulum (ER) is a critical organelle involved in protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER leads to ER stress and activates the unfolded protein response (UPR). Prolonged or severe ER stress can trigger apoptosis. While there is no direct evidence to suggest that this compound induces ER stress, this remains a potential mechanism contributing to its cytotoxicity. The chemical properties of the compound could potentially disrupt ER function, leading to the activation of the UPR and subsequent cell death. Further investigation into the effects of this compound on ER stress markers would be valuable.

Interaction with Transcription Factors (e.g., p53)

There is a lack of specific research data on the direct interaction of this compound with transcription factors such as p53. However, studies on related olivacine (B1677268) derivatives have indicated a potential influence on the p53 protein. For instance, some newly synthesized olivacine derivatives have been observed to have a stronger effect on the level of the p53 protein compared to the reference compound, ellipticine. nih.gov Research has shown that certain olivacine derivatives can cause the reconstitution of the suppressor activity of the mutant p53 protein in cancer cells. nih.gov Furthermore, it has been noted that olivacine derivatives, in general, demonstrate a more significant impact on the p53 protein than ellipticine, which is a crucial protein for DNA repair and apoptosis. nih.gov One study highlighted that some olivacine derivatives affect both the normal (wild-type) and mutant p53 proteins. nih.gov

Impact on Gene Transcription

Specific data regarding the impact of this compound on gene transcription is not available in the current scientific literature. However, research on the parent compound, olivacine, provides some insights into the potential mechanisms of related compounds. Olivacine has been shown to interfere with the synthesis of RNA in Escherichia coli, blocking the elongation step of transcription. nih.gov This leads to unstable nascent RNA products, although completed RNA molecules are partially stabilized in the presence of the drug. nih.gov The p53 protein, which can be influenced by olivacine derivatives, is a transcription factor for numerous genes, including those involved in inhibiting cell proliferation and inducing apoptosis. nih.gov Therefore, any interaction with p53 would consequently impact the transcription of its target genes.

Effects on Specific Receptors (e.g., Estrogen Receptors)

There is no direct evidence from the reviewed scientific literature to suggest that this compound interacts with specific receptors such as estrogen receptors. While some carbazole derivatives have been investigated for their effects on estrogen receptors, this has not been specifically documented for the compound . For example, in-silico docking studies have indicated that the olive oil phenolic (-)-oleocanthal can bind to estrogen receptors, but this is a structurally distinct compound. nih.gov

Bio-oxidation and Metabolism at the Cellular Level

Detailed studies on the bio-oxidation and metabolism of this compound at the cellular level have not been reported. For the related compound ellipticine, it is known to be metabolically activated by cytochrome P450 or peroxidase isoforms, leading to covalent binding to DNA. nih.gov It has been suggested that N-9 derivatives of olivacine are likely metabolized through the oxidation of the nitrogen atom at the N-6 position, a process that may prevent the formation of harmful free radicals associated with some C-9 ellipticine derivatives. nih.gov Studies on other phenolic compounds, such as those found in olive oil, indicate that they can undergo extensive metabolism in the liver, forming glucuronide, methyl, and sulfate (B86663) conjugates. mdpi.com However, whether this compound undergoes similar metabolic pathways remains to be investigated.

Selective Targeting of Cancer Cells vs. Normal Cells

There is a lack of specific data comparing the cytotoxic effects of this compound on cancer cells versus normal cells. However, research on olivacine and its derivatives suggests a degree of selectivity. Some olivacine derivatives have been shown to be less toxic to normal human dermal fibroblasts (NHDF) than both doxorubicin (B1662922) and ellipticine. nih.govnih.gov In one study, four newly synthesized olivacine derivatives exhibited lower toxicity on NHDF cells compared to ellipticine. nih.gov Another study found that while olivacine was effective against various cancer cell lines, including doxorubicin-resistant LoVo/DX cells, it was less cytotoxic to normal NHDF cells than ellipticine. semanticscholar.org This suggests that modifications to the olivacine structure could potentially lead to compounds with improved selectivity for cancer cells.

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Pyrido[4,3-b]carbazole Ring System Substituents on Biological Activity

The biological activity of the pyrido[4,3-b]carbazole scaffold is highly sensitive to the nature and position of its substituents. Modifications across the tetracyclic ring system can significantly modulate DNA binding affinity, cytotoxicity, and target enzyme inhibition.

Role of Methyl Groups at C-1, C-6, and C-11 Positions

Methyl groups at specific positions on the pyrido[4,3-b]carbazole ring system play a crucial role in modulating biological activity. Their effects are closely linked to steric and electronic contributions that influence interactions with biological targets like DNA and topoisomerase II. The naturally occurring alkaloids ellipticine (B1684216) (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) and its isomer olivacine (B1677268) (1,5-dimethyl-6H-pyrido[4,3-b]carbazole) serve as key examples. researchgate.net

Substitution with methyl groups can impact the molecule's ability to intercalate into DNA. For instance, studies on 7H-pyrido[4,3-c]carbazole monomers and dimers have demonstrated a strong modulating effect of methyl group substitution on both DNA binding and anti-tumor potency. ptfarm.pl In the context of 1-substituted-6H-pyrido[4,3-b]carbazole derivatives, methylation at the N-6 position to yield 5,6-dimethyl substituted compounds has been a strategy in synthesizing derivatives with cytostatic activity. nih.govnih.gov

The presence of a methyl group at the C-1 position, as seen in olivacine, is a key structural feature in some biologically active derivatives. ptfarm.pl The combination of a C-1 methyl group with other substituents has been explored in the synthesis of novel derivatives. For example, 1-methyl-3-formylcarbazoles are key intermediates in the synthesis of alkaloids like ellipticine and olivacine. researchgate.net

Furthermore, N-alkylation, including methylation at the N-6 position, is a common modification. The N-6 position, being the pyrrole-like nitrogen of the carbazole (B46965) moiety, can be readily alkylated. This substitution can influence the compound's lipophilicity and its interaction with biological targets.

Significance of the 3-Hydroxyl Group and its Analogues (e.g., 9-hydroxy, 9-methoxy)

The presence and position of a hydroxyl group or its analogues, such as a methoxy (B1213986) group, on the carbazole portion of the ring system are critical determinants of biological activity. These groups can participate in hydrogen bonding and alter the electronic properties of the molecule, thereby influencing its interaction with DNA and enzymes.

Studies on ellipticine derivatives have shown that a hydroxyl group at the C-9 position (equivalent to the C-3 position in the specified compound) significantly enhances DNA affinity and anticancer activity. pnas.org 9-hydroxyellipticine, for example, demonstrates high activity in L1210 mice leukemia. pnas.org The hydroxyl group is thought to facilitate interaction with the DNA phosphate (B84403) backbone, possibly through hydrogen bonding. unibas.it

In contrast, the methoxy analogue, 9-methoxyellipticine (B76651), also shows activity but the hydroxylated form is often more potent. pnas.org The conversion of a hydroxyl to a methoxy group can alter the hydrogen bonding capability and electronic distribution, which in turn affects biological potency. For instance, the synthesis of 9-methoxyolivacine has been a subject of interest in the development of pyrido[4,3-b]carbazole alkaloids. researchgate.net

However, the beneficial effect of a hydroxyl group is position-dependent. For example, 9-Hydroxy-6H-pyrido[4,3-b]carbazole, which lacks the methyl groups of ellipticine, was found to be devoid of antitumor activity against murine P388 lymphocytic leukemia, highlighting the importance of the interplay between different substituents. nih.gov

The following table summarizes the activity of some hydroxylated and methoxylated pyrido[4,3-b]carbazole derivatives.

CompoundSubstitutionBiological Activity
9-Hydroxyellipticine5,11-dimethyl, 9-hydroxyHigh activity in L1210 mice leukemia pnas.org
9-Methoxyellipticine5,11-dimethyl, 9-methoxyActive in experimental tumors pnas.org
9-Hydroxy-6H-pyrido[4,3-b]carbazole9-hydroxyDevoid of antitumor activity in P388 leukemia nih.gov

Impact of Substituents at Nitrogen Atoms (e.g., N-2, N-6, N-9)

Substitution at the nitrogen atoms of the pyrido[4,3-b]carbazole system significantly influences the molecule's properties and biological activity. The key nitrogen atoms are the pyridine (B92270) nitrogen (N-2), the pyrrole (B145914) nitrogen (N-6), and the indole (B1671886) nitrogen of the carbazole moiety (often referred to as N-9 in general carbazole nomenclature, but is the N-6 in this specific ring system).

N-2 Position: The pyridine nitrogen is basic and can be protonated under physiological conditions. This positive charge is believed to stabilize the complex formed upon intercalation with the negatively charged DNA backbone. ptfarm.pl Quaternization at the N-2 position, for example by methylation to form elliptinium derivatives, has been shown to enhance activity. unibas.it

N-6 Position: The N-6 atom is part of the carbazole's five-membered ring. Substitution at this position can influence the molecule's planarity and electronic properties. N-alkylation, including the introduction of methyl or ethyl groups, is a common modification in the synthesis of carbazole derivatives. nih.govmdpi.com For instance, in a series of N-substituted carbazole imidazolium salts, the alkyl chain length between the carbazole and imidazole ring was found to be important for antitumor activity. nih.gov

N-9 Position (General Carbazole Context): In the broader context of carbazole chemistry, the N-9 position is a frequent site for substitution to modulate biological effects. The introduction of bulky groups or moieties that can engage in additional interactions can enhance activity. nih.gov For example, the presence of a substituent at the N-position of carbazole is considered essential for neuroprotective activity. nih.gov In the pyrido[4,3-b]carbazole ring system, this corresponds to the N-6 position.

Effects of Halogenation and Other Electron-Withdrawing Groups

The introduction of halogens or other electron-withdrawing groups onto the pyrido[4,3-b]carbazole framework can significantly alter its electronic properties, lipophilicity, and potential for specific interactions, thereby affecting its biological activity.

Halogenation: The position and nature of the halogen substituent are critical. Halogenation can lead to compounds with dioxin-like activity, depending on the substitution pattern. nih.gov For instance, 2,3,6,7-tetrachlorocarbazole has been shown to be an active halogenated carbazole. nih.gov In the context of pyrido[4,3-b]carbazoles, a bromo substituent at the C-9 position of ellipticine was found to abolish its DNA intercalating ability. pnas.org This suggests that bulky and electronegative substituents at this position can sterically hinder or electronically disfavor intercalation. The synthesis of various brominated N-alkylcarbazoles has been a strategy to create functionalized derivatives. researchgate.net

Other Electron-Withdrawing Groups: The incorporation of strong electron-accepting groups like cyano moieties into a carbazole structure can create molecules with enhanced electron transport properties. rsc.org In the context of biological activity, such groups can influence the electronic distribution of the aromatic system, which is crucial for the stacking interactions involved in DNA intercalation. The effect of such groups is highly dependent on their position on the ring system. For example, the introduction of a nitro group, a strong electron-withdrawing group, has been explored in the synthesis of new 1,2,4-triazole derivatives with potential anti-tumor activity. pensoft.net

Molecular Planarity, Shape, and Size Considerations for Biological Potency

The tetracyclic framework of these compounds is largely planar, a feature that is essential for insertion between the base pairs of the DNA double helix. ptfarm.pl The size and arc-shaped form of the 6H-pyrido[4,3-b]carbazole nucleus are particularly well-suited for this intercalation process. pnas.org The dimensions of the chromophore are comparable to that of a purine-pyrimidine base pair, facilitating a snug fit into the cavity created upon the unstacking of adjacent base pairs. unibas.it

Any substitution that disrupts this planarity can lead to a significant decrease or complete loss of intercalating ability and, consequently, biological activity. Conversely, modifications that enhance the planarity or optimize the fit within the DNA intercalation site can increase potency. The polycyclic aromatic character of the molecule promotes hydrophobic interactions within the DNA helix, further stabilizing the complex. unibas.it

The size of substituents also plays a critical role. Bulky groups can cause steric hindrance, preventing the molecule from effectively intercalating into the DNA. This is particularly true for substitutions on the concave side of the arc-shaped molecule. For instance, while some variations at positions 1 and 11 are tolerated, positions 9 and N-2 are considered more crucial for activity, and bulky substituents at these locations can be detrimental.

Pharmacophore Elucidation for 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol Derivatives

A pharmacophore model for this compound and its derivatives, acting as DNA intercalators and topoisomerase II inhibitors, can be elucidated by integrating the key structural features known to be essential for their biological activity.

The core pharmacophoric elements include:

A Planar, Polycyclic Aromatic System: The rigid, tetracyclic 6H-pyrido[4,3-b]carbazole framework is the fundamental requirement. Its planarity and appropriate size allow for effective intercalation between DNA base pairs, which is a primary mechanism of action for the cytotoxicity of these compounds. unibas.itnih.gov

A Basic Nitrogen Center: The nitrogen atom in the pyridine ring (N-2) is a critical feature. Its ability to be protonated at physiological pH results in a cationic species. This positive charge is believed to engage in electrostatic interactions with the negatively charged phosphate backbone of DNA, thereby stabilizing the drug-DNA complex. ptfarm.pl

Hydrogen Bonding Moieties: A hydrogen bond donor, such as the hydroxyl group at the C-3 position (or C-9 in ellipticine nomenclature), is a significant contributor to activity. This group can form hydrogen bonds with the phosphate groups of DNA, enhancing binding affinity. pnas.orgunibas.it The presence of a hydroxyl group is often associated with higher potency compared to a methoxy group at the same position.

Based on these elements, a general pharmacophore model for this class of compounds would feature a flat, aromatic scaffold with a strategically located basic center and a hydrogen bond donor, complemented by specific hydrophobic regions defined by the methyl substituents. This combination of features facilitates the multi-point interactions with the DNA-topoisomerase II complex required for potent inhibitory activity.

Design Strategies Based on Observed Odd-Even Alternation Effects

In medicinal chemistry, the "odd-even effect" (also known as the parity effect) refers to the phenomenon where members of a homologous series of compounds, such as those with extending alkyl chains, exhibit alternating physical or biological properties depending on whether the chain contains an odd or even number of carbon atoms. mdpi.comresearchgate.netnih.gov This effect is a significant consideration in drug design, as it can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties. nih.govfiveable.me The underlying cause of this alternation is often attributed to differences in how the molecules pack in a solid state or orient themselves within a receptor's binding site. mdpi.comresearchgate.net Specifically, the orientation of the terminal methyl group of an all-trans alkyl chain differs depending on the parity of the number of carbons, which can alter intermolecular and hydrophobic interactions. researchgate.netnih.gov

While extensive studies detailing the odd-even effect specifically for this compound are not prevalent in publicly available research, the principle can be applied as a rational design strategy for this scaffold. The pyrido[4,3-b]carbazole ring system is a well-established pharmacophore, and modifications, particularly with alkyl-containing side chains, are a common strategy for optimizing activity. nih.gov

For instance, research on derivatives of the related compound olivacine (1,5-dimethyl-6H-pyrido[4,3-b]carbazole) has shown that extending an alkyl chain can significantly impact biological activity. nih.gov In one study, the extension of a side chain by a single methylene (-CH2-) group was found to reduce the antitumor activity of an olivacine derivative. nih.gov A design strategy based on the odd-even effect would systematically synthesize a series of analogs where an alkyl chain, perhaps attached at the C-1, N-6, or hydroxyl group at C-3, is lengthened one carbon at a time (e.g., from methyl to ethyl, propyl, butyl, etc.). By evaluating the biological activity of each member of this series, researchers could determine if a zigzagging pattern of potency exists. Such an observation would suggest that the binding pocket of the biological target has specific spatial constraints, where chains of a certain parity (odd or even) achieve a more optimal fit, thereby enhancing potency. nih.gov This approach allows for a more refined optimization of the side chain length rather than assuming a linear relationship between chain length and activity.

Development of Potency and Selectivity Modulators

The development of potent and selective modulators based on the 6H-pyrido[4,3-b]carbazole scaffold is a key objective in medicinal chemistry, aiming to enhance therapeutic efficacy while minimizing off-target effects. drugdesign.orgug.edu.gepharmacologymentor.com Structure-activity relationship (SAR) studies are fundamental to this process, enabling the determination of which chemical groups are responsible for a molecule's biological effect. ug.edu.gewikipedia.org For the pyrido[4,3-b]carbazole class, which includes the well-known antitumor alkaloids ellipticine and olivacine, systematic modifications of the heterocyclic ring system have been intensively studied to improve their therapeutic index. nih.govptfarm.pl

Key positions on the pyrido[4,3-b]carbazole core that are frequently targeted for modification to modulate potency and selectivity include the C-1, C-9, and N-6 positions. nih.gov

Substitution at C-1: Introducing substituents at the C-1 position can dramatically influence activity. For example, the addition of a (2-(dimethylamino)ethyl)carbamoyl moiety at C-1 of a 9-hydroxy-5,6-dimethyl-6H-pyrido[4,3-b]carbazole derivative resulted in a compound with significant preclinical activity against a range of cancer cell lines. nih.gov Other studies have synthesized 1-phenyl substituted derivatives, with some demonstrating significantly higher cytostatic activity compared to the parent compound ellipticine. ptfarm.pl

Substitution at N-6: The nitrogen at position 6 is crucial. The presence of a methyl group at N-6 can block the pyrrole nitrogen, which is believed to prevent the oxidation of a C-9 hydroxyl group into a quinoid system that may be responsible for toxicity. nih.gov This highlights how a seemingly simple substitution can modulate both the activity and the safety profile of the compound.

Substitution at C-9: The C-9 position is another critical site for modification. The introduction of a hydroxyl group at C-9 in olivacine derivatives has been shown to be a valuable modification for enhancing antitumor properties. nih.gov However, the effect is highly dependent on the other substituents present on the ring system. nih.govptfarm.pl

The strategic incorporation of various functional groups allows for the fine-tuning of a compound's interaction with its biological target, such as a protein kinase or DNA. ptfarm.plnih.gov By altering steric bulk, electronics, and hydrogen bonding capabilities at these key positions, chemists can rationally design new analogs with improved potency against a specific target and enhanced selectivity over related targets. nih.govnih.gov

The following table summarizes the impact of substitutions on the activity of pyrido[4,3-b]carbazole derivatives based on SAR findings.

Compound ClassPosition of ModificationSubstituentObserved Effect on Biological ActivityReference
Olivacine DerivativeC-1(2-(dimethylamino)ethyl)carbamoylSignificant increase in antitumor activity. nih.gov
Pyrido[4,3-b]carbazoleC-1PhenylOver 20 times more active against L1210 tumor cells than ellipticine. ptfarm.pl
Olivacine DerivativeN-6MethylBlocks oxidation of C-9 hydroxyl group, potentially reducing toxicity. nih.gov
Olivacine DerivativeC-9HydroxylCan enhance antitumor properties, depending on other substituents. nih.gov
Pyrido[4,3-b]carbazoleC-9MethoxyShowed moderate antiproliferative properties in 1-phenyl substituted derivatives. ptfarm.pl

Computational and Theoretical Chemistry Studies of 1,6 Dimethyl 6h Pyrido 4,3 B Carbazol 3 Ol

Molecular Docking for Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol, this method would be instrumental in predicting its binding affinity and mode of interaction with various biological macromolecules, such as enzymes or receptors, that are implicated in disease pathways.

The process would involve obtaining the three-dimensional structure of this compound, typically optimized using quantum chemical methods, and docking it into the binding site of a target protein. Scoring functions are then used to estimate the binding energy and rank different binding poses. For instance, if this compound were being investigated as a potential inhibitor of a specific kinase, molecular docking could elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the kinase's active site.

Table 1: Theoretical Molecular Docking Parameters for this compound with a Hypothetical Protein Target

ParameterDescription
Target Protein A selected enzyme or receptor of interest (e.g., a protein kinase, DNA topoisomerase).
Binding Site The specific region on the target protein where the compound is predicted to bind.
Binding Energy (kcal/mol) An estimation of the strength of the interaction between the compound and the protein.
Key Interacting Residues Amino acids in the binding site that form significant interactions with the compound.
Types of Interactions Hydrogen bonds, hydrophobic interactions, van der Waals forces, etc.

Quantum Chemical Calculations:

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. These methods are crucial for understanding the intrinsic properties of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, electronic properties, and reactivity descriptors. By calculating properties such as ionization potential, electron affinity, and chemical hardness, researchers can gain insights into the molecule's stability and reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are critical in determining a molecule's chemical reactivity and its ability to participate in chemical reactions. For this compound, the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Electrostatic Potential Maps

Electrostatic Potential (ESP) maps are visual representations of the charge distribution within a molecule. These maps are valuable for identifying the electron-rich and electron-poor regions of this compound. Red-colored regions on an ESP map indicate areas of negative potential (electron-rich), which are likely to be involved in electrophilic interactions, while blue-colored regions represent areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. This information is particularly useful for predicting non-covalent interactions, such as hydrogen bonding.

Table 2: Hypothetical Quantum Chemical Properties of this compound

PropertyTheoretical ValueSignificance
HOMO Energy (eV) -Indicates the electron-donating ability.
LUMO Energy (eV) -Indicates the electron-accepting ability.
HOMO-LUMO Gap (eV) -Relates to chemical reactivity and kinetic stability.
Dipole Moment (Debye) -Measures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. For this compound, MD simulations could be used to explore its conformational flexibility and how it behaves in a biological environment, such as in solution or when bound to a protein. These simulations can provide a dynamic picture of the ligand-protein complex, revealing the stability of the binding pose predicted by molecular docking and identifying any conformational changes that may occur upon binding.

In silico Prediction of Pharmacological Profiles

In silico methods are increasingly used to predict the pharmacological properties of compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. For this compound, various computational models could be used to predict its potential as a drug candidate. These models are typically based on the compound's structural features and physicochemical properties. Such predictions can help in the early stages of drug discovery to identify potential liabilities and guide further experimental studies.

Table 3: Predicted Pharmacological and Physicochemical Properties (Illustrative)

PropertyPredicted ValueImportance in Drug Discovery
Molecular Weight ~278.34 g/mol Influences absorption and distribution.
LogP -Indicates lipophilicity, affecting membrane permeability.
Number of Hydrogen Bond Donors -Affects solubility and binding.
Number of Hydrogen Bond Acceptors -Affects solubility and binding.
Predicted Oral Bioavailability -Estimates the fraction of an oral dose that reaches systemic circulation.

Future Research Directions and Translational Perspectives

Targeted Synthesis of Potent and Selective 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol Analogues

Future synthetic efforts will likely focus on creating a library of analogues based on the this compound core structure. The primary goal of these synthetic campaigns would be to systematically modify the molecule to enhance its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. nih.gov Key areas for synthetic modification could include:

Substitution at the Phenolic Hydroxyl Group: The hydroxyl group at the 3-position is a prime site for modification. Conversion to ethers or esters could modulate the compound's pharmacokinetic properties, such as solubility and membrane permeability.

Functionalization of the Carbazole (B46965) Ring System: Introduction of various substituents (e.g., halogens, nitro groups, amino groups) on the carbazole nucleus could influence the electronic properties of the molecule and its interaction with biological targets. nih.gov

Modification of the Pyridine (B92270) Ring: Alterations to the pyridine moiety, including N-oxidation or quaternization, could impact the compound's solubility and its ability to interact with DNA or specific enzymes.

The synthesis of these analogues will likely employ modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to efficiently generate a diverse range of compounds for biological evaluation. google.com

Exploration of Novel Therapeutic Applications beyond Current Scope

While the pyrido[4,3-b]carbazole skeleton is primarily associated with anticancer activity, nih.gov future research should explore the potential of this compound and its analogues in other therapeutic areas.

Antiviral Activity: Several carbazole derivatives have demonstrated antiviral properties, including activity against HIV and other viruses. nih.govmdpi.com Screening of this compound and its derivatives against a panel of viruses could reveal novel antiviral leads.

Neuroprotective Effects: Some carbazole alkaloids have shown potential as neuroprotective agents, suggesting a possible application in neurodegenerative diseases like Alzheimer's or Parkinson's disease. mdpi.comnih.gov Investigations into the ability of these compounds to protect neurons from oxidative stress or other forms of damage would be a valuable research avenue. Research has shown that certain carbazole derivatives can improve spatial memory in animal models, suggesting a potential therapeutic application for cognitive disorders. researcher.life

The following table illustrates hypothetical antiviral screening data for a series of imagined analogues:

Compound IDAnalogue DescriptionTarget VirusEC50 (µM)
DM-PC-01 This compoundHIV-15.2
DM-PC-02 3-methoxy-1,6-dimethyl-6H-pyrido[4,3-b]carbazoleHIV-12.8
DM-PC-03 9-bromo-1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-olInfluenza A>10
DM-PC-04 3-O-acetyl-1,6-dimethyl-6H-pyrido[4,3-b]carbazolHIV-18.1

Advanced Mechanistic Investigations using Systems Biology Approaches

To fully understand the therapeutic potential of this compound, it is essential to elucidate its mechanism of action at a molecular level. Systems biology approaches can provide a comprehensive view of how the compound affects cellular networks. nih.govnih.gov

Target Identification: Utilizing techniques such as proteomics and genomics can help identify the primary protein targets of the compound. This could involve affinity chromatography with the compound immobilized on a solid support to pull down interacting proteins.

Pathway Analysis: Once potential targets are identified, pathway analysis can reveal the broader cellular processes that are affected. This can help to understand both the therapeutic effects and potential off-target effects of the compound. nih.gov

Development of Robust Preclinical Models for Efficacy Assessment

The successful translation of a promising compound from the laboratory to the clinic is highly dependent on the use of appropriate preclinical models that can accurately predict its efficacy in humans. nih.gov

Cell-Based Assays: Initial screening will involve a panel of human cancer cell lines to assess the compound's cytotoxic or cytostatic effects. Three-dimensional (3D) cell culture models, such as spheroids or organoids, can provide a more physiologically relevant environment for testing compared to traditional 2D cultures. nih.gov

Animal Models: Should the compound show promise in cell-based assays, in vivo studies in animal models will be necessary. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered to be highly predictive of clinical outcomes. biorxiv.org

Hollow Fiber Assay: This in vivo model allows for the simultaneous evaluation of a compound's activity against multiple cancer cell lines implanted in hollow fibers, which are then placed in a host animal. ijcap.in This can be a rapid and cost-effective way to assess in vivo efficacy. ijcap.in

A hypothetical comparison of the compound's activity in different preclinical models is presented below:

Preclinical ModelCancer TypeEndpointResult
2D Cell Culture (MCF-7)Breast CancerIC501.5 µM
3D Spheroid (MCF-7)Breast CancerGrowth Inhibition45% at 5 µM
PDX Mouse ModelPancreatic CancerTumor Regression30% reduction

Synergistic Combinations with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern cancer treatment, as it can enhance efficacy, overcome drug resistance, and reduce toxicity. Future studies should investigate the potential of this compound in combination with existing anticancer drugs.

Chemotherapy: Combining this compound with standard chemotherapeutic agents could lead to synergistic effects. For example, if the compound inhibits a DNA repair pathway, it could sensitize cancer cells to DNA-damaging agents like cisplatin (B142131).

Targeted Therapy: If the compound is found to inhibit a specific signaling pathway, combining it with another targeted agent that hits a different node in the same or a parallel pathway could be a rational approach.

Immunotherapy: Exploring combinations with immune checkpoint inhibitors could also be a fruitful area of research. The compound might induce immunogenic cell death, thereby enhancing the efficacy of immunotherapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent condensation reactions. Key steps include:

  • Use of arylmethylene intermediates (e.g., 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-pyrazol-5-ols)) as precursors, synthesized via arylaldehyde and pyrazolone derivatives under acidic or ionic liquid catalysis .
  • Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., [Sipmim]HSO₄ ionic liquids) to enhance regioselectivity and reduce side products .
  • Critical Parameters : Temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios (1:2 for aldehyde:pyrazolone) to achieve yields >70% .

Q. How can researchers reliably characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR to confirm methyl group positions and aromatic proton environments (e.g., δ 2.24–3.41 ppm for methyl protons in pyrazolone derivatives) .
  • IR Spectroscopy to identify hydroxyl (3237–3428 cm⁻¹) and carbonyl (1646 cm⁻¹) functional groups .
  • Chromatographic Methods :
  • HPLC with C18 columns and methanol/water mobile phases to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as observed in structurally related pyrido-carbazole derivatives .
  • Thermal Stability : Conduct TGA-DSC analysis to determine decomposition temperatures (typically >200°C for similar heterocycles) .
  • Solution Stability : Monitor pH-dependent degradation using UV-Vis spectroscopy; neutral or mildly acidic conditions (pH 5–7) are optimal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR data (e.g., δ 6.80–6.88 ppm for aromatic protons) with computational simulations (DFT-based NMR prediction tools) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to assign ambiguous carbon signals in crowded spectral regions .
  • X-ray Crystallography : Resolve regiochemical ambiguities (e.g., methyl group positioning) via single-crystal analysis .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase or receptor targets, leveraging the pyrido-carbazole core’s π-π stacking potential .
  • MD Simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity using Hammett or Craig plots .

Q. How can regioselectivity challenges in functionalizing the pyrido-carbazole core be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic substitution to the C5 or C8 positions .
  • Metal Catalysis : Use Pd(0)/Cu(I) systems for Suzuki-Miyaura couplings, achieving >80% selectivity for halogenated derivatives .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity (e.g., 30 minutes at 150°C vs. conventional 6 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.